molecular formula C12H9ClN2O2 B2791096 4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide CAS No. 338976-88-8

4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide

Cat. No. B2791096
CAS RN: 338976-88-8
M. Wt: 248.67
InChI Key: KHJIADKXPXTFQQ-UHFFFAOYSA-N
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Description

The compound “4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The molecule also contains a 2-chlorobenzoyl group and a carboxamide group .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds often involve reactions with 2-chlorobenzoyl chloride . For instance, 2-chlorobenzoyl chloride reacts with aromatic amines and ammonium thiocyanate to form N-aryl-N′ (2-chlorobenzoyl) thioureas .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be influenced by the aromatic pyrrole ring and the 2-chlorobenzoyl group. A study on 2-chlorobenzoyl chloride and similar compounds found that these molecules each exist in the gas phase as two stable non-planar conformers .

Mechanism of Action

4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide inhibits the activity of the EGFR tyrosine kinase, which is involved in cell proliferation and survival signaling pathways. By inhibiting this activity, this compound can slow down or stop the growth of cancer cells. It also has anti-inflammatory properties that make it a potential treatment for autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and psoriasis. This compound has a relatively short half-life and is rapidly eliminated from the body, which may limit its effectiveness in some applications.

Advantages and Limitations for Lab Experiments

One advantage of 4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide is its specificity for the EGFR tyrosine kinase, which reduces the risk of off-target effects. It also has good solubility in water, which makes it easy to administer in laboratory experiments. However, its short half-life and rapid elimination from the body may limit its effectiveness in some in vivo experiments.

Future Directions

There are several future directions for 4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide research. One direction is to investigate its potential as a combination therapy with other chemotherapeutic agents. Another direction is to explore its potential in treating other diseases such as non-small cell lung cancer and glioblastoma. Additionally, further research is needed to optimize the synthesis method to improve yield and purity.

Synthesis Methods

4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide is synthesized through a multi-step process starting with the condensation of 2-chlorobenzoyl chloride and pyrrole-2-carboxylic acid in the presence of a base. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis method has been optimized to improve yield and purity.

Scientific Research Applications

4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide has been extensively studied for its potential as an anticancer drug. It has shown promising results in preclinical studies as a single agent and in combination with other chemotherapeutic agents. This compound has also been investigated for its potential in treating other diseases such as rheumatoid arthritis and psoriasis.

Safety and Hazards

While specific safety data for “4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide” is not available, compounds such as 4-Chlorobenzoyl chloride are known to cause severe skin burns and eye damage. They may also be corrosive to metals .

properties

IUPAC Name

4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-9-4-2-1-3-8(9)11(16)7-5-10(12(14)17)15-6-7/h1-6,15H,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJIADKXPXTFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CNC(=C2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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